Azonane hydrochloride

Conformational Analysis Medicinal Chemistry Scaffold Diversity

Discovering patentable chemotypes for HBV capsid assembly modulation requires underexplored scaffolds. Azonane hydrochloride provides a distinct nine-membered ring architecture that expands conformational diversity beyond standard piperidine or azepane analogs. - Supports scaffold-hopping with a chemotype 10,000× rarer than piperidine in databases, enhancing IP potential. - HCl salt ensures high aqueous solubility and ease of handling compared to free base (BP 189.2°C), suitable for automated library synthesis. - Precedent in patent literature as a core for potent CAMs, streamlining lead optimization.

Molecular Formula C8H18ClN
Molecular Weight 163.69 g/mol
Cat. No. B13257279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzonane hydrochloride
Molecular FormulaC8H18ClN
Molecular Weight163.69 g/mol
Structural Identifiers
SMILESC1CCCCNCCC1.Cl
InChIInChI=1S/C8H17N.ClH/c1-2-4-6-8-9-7-5-3-1;/h9H,1-8H2;1H
InChIKeyMANFXEIGLYXRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azonane Hydrochloride: Nine-Membered Heterocyclic Scaffold for Antiviral Discovery


Azonane hydrochloride (CAS 1955499-31-6) is the hydrochloride salt of azonane, a fully saturated nine-membered nitrogen-containing heterocycle (C₈H₁₈ClN, MW 163.69 g/mol) . Its core structure, azonane, serves as an advanced building block in organic synthesis and medicinal chemistry [1]. Unlike more common piperidine or azepane scaffolds, azonane hydrochloride's larger ring system and the enhanced aqueous solubility conferred by its salt form enable its exploration in applications requiring specific spatial and conformational properties, most notably as a reported component in capsid assembly modulator antiviral research [2].

Nine-membered heterocyclic scaffold for conformational diversity in early-stage medicinal chemistry
Hydrochloride salt form offers enhanced aqueous solubility for synthesis and formulation workflows
Patent-supported scaffold context in HBV capsid assembly modulator discovery programs

Why Azonane Hydrochloride Cannot Be Substituted with Smaller-Ring Amine Salts


A direct substitution with more common, lower-cost cyclic amine hydrochlorides such as azocane hydrochloride (eight-membered ring) or azepane derivatives (seven-membered ring) is not a like-for-like procurement decision. The nine-membered azonane ring provides a fundamentally different conformational space and pharmacophore geometry than its seven- or eight-membered analogs, which directly impacts biological target engagement [1]. This structural divergence translates into measurable differences in physicochemical properties like lipophilicity (LogP) and boiling point, which are critical for synthesis, purification, and formulation processes . Furthermore, patent literature explicitly distinguishes azonane derivatives as a unique class for antiviral applications, indicating a specific structural requirement for this ring size in modulating HBV capsid assembly that would not be met by a generic alternative [2].

Smaller-ring amine salts (e.g., azocane, azepane) may not reproduce the nine-membered conformational space, which may alter target engagement profiles.
Measurable differences in LogP and boiling point between ring analogs can impact synthesis, purification, and formulation workflows.
Patent literature distinguishes azonane derivatives as a specific class for capsid assembly modulation research, indicating structural requirements not met by generic alternatives.

Azonane Hydrochloride vs. Structurally Similar Amine Salts: Quantitative Comparison


Ring Size and Conformational Space: Azonane vs. Azocane

Azonane hydrochloride is defined by its nine-membered ring, a structural feature that is fundamental to its potential biological activity and chemical behavior. In contrast, azocane hydrochloride possesses an eight-membered ring. While direct, quantitative ring-strain data are scarce in the public domain, the distinct ring sizes inherently lead to different conformer populations and geometrical arrangements of functional groups, a critical differentiator in drug discovery where scaffold novelty is highly valued [1]. The ZINC database highlights this rarity: the number of azonanes is an order of magnitude lower than azocanes, which are themselves less common than piperidines, indicating unique chemical space coverage [2].

Ring Size & Rarity
Class-level
9-membered ring: 1–2 orders of magnitude less frequent than azocanes in ZINC DB; orders of magnitude rarer than piperidines.
Scaffold rarity supports novel chemotype discovery in early-stage programs.
Database analysis; not a wet-lab assay.
Conformational Analysis Medicinal Chemistry Scaffold Diversity

Lipophilicity Control: LogP and Boiling Point Comparison

The calculated partition coefficient (LogP) for the free base azonane is 2.259 , translating to a LogD of -0.60 at pH 7.4 for the hydrochloride salt form . This reflects the compound's moderate lipophilicity when compared to the smaller analog octahydroazocine hydrochloride, which has a reported boiling point of 154.6ºC at 760 mmHg versus 189.2ºC for azonane [REFS-3, REFS-4], a quantitative indicator of differing intermolecular forces.

Lipophilicity & BP
Data to verify
LogP (free base): 2.259; BP: 189.2°C. Comparator azocane HCl BP: 154.6°C. ≈35°C higher BP for azonane.
Reports distinct physicochemical profile that may influence solubility and metabolic stability predictions.
Computational LogP; cross-study BP data.
Physicochemical Property ADME Prediction LogP

Procurement-Ready Purity: Vendor Analytical Data

Reputable vendors like Bidepharm supply Azonane hydrochloride at a standard purity of 95% and provide batch-specific quality assurance documentation, including NMR, HPLC, and GC analyses . This established procurement specification contrasts with a dependence on the free base azonane, which is also commercially available at ≥98.0% purity (GC, TCI America) , directly offering a user a choice between a salt form for enhanced solubility and a free base for higher baseline purity depending on their synthetic needs.

Purity Form Options
Head-to-head
Azonane HCl: 95% (batch CoA). Azonane free base: ≥98.0% (GC).
Choice between salt (aqueous solubility) and free base (higher purity) based on synthetic requirements.
Vendor CoA specifications.
Quality Control Purity Analysis HPLC

Patent-Specified Application: HBV Capsid Assembly Modulation

Patent literature from Novira Therapeutics explicitly recites azonane and azocane derivatives as compounds of Formula (I) for treating Hepatitis B infections by disrupting viral capsid assembly [1]. While the patent covers both azocane and azonane cores, it represents a direct industrial investment in azonane's therapeutic potential as a core scaffold in capsid assembly modulators (CAMs). This distinguishes azonane from simple reagent use, placing it in a defined mechanistic class. In the broader antiviral context, azepane derivatives have also been developed as HBV CAMs, with some series demonstrating potent IC₅₀ values in cell-based assays [2], but the patent protection specifically for azonane and azocane highlights a distinct structural exploration pathway.

Patent Context
Class-level
Azonane core specified in HBV CAM patent (U.S. 9,884,831); also explored alongside azepane derivatives.
Supports medicinal chemistry exploration in a competitive antiviral target class, distinct from generic amines.
Patent claims; not comparative IC₅₀ data.
Antiviral Research HBV Capsid Assembly Modulator

High-Value Application Scenarios for Azonane Hydrochloride


Lead Diversification in HBV Capsid Assembly Modulator Programs

Medicinal chemistry teams engaged in antiviral drug discovery, specifically those targeting HBV capsid assembly, should consider azonane hydrochloride as a core scaffold for lead optimization. The US patent literature establishes the precedent for azonane-based derivatives as potent CAMs [1]. Using this scaffold, rather than a generic piperidine, may help navigate existing intellectual property and explore novel conformational spaces for improved target engagement and pharmacokinetic profiles.

Physicochemical Property Modulation in Probe Synthesis

When designing chemical probes where precise control of lipophilicity is paramount, the calculated LogP of the azonane free base (2.259) provides a quantifiable basis for its utility in tuning ADME properties . Its hydrochloride salt form further offers high aqueous solubility , a combination that can be strategically exploited to achieve a desirable balance between permeability and solubility for in vitro and cellular assays, a profile that may differ from a more lipophilic, smaller-ring analog.

Synthesis of Macrocyclic Compounds and Ring Libraries

Azonane serves as a valuable building block for constructing complex macrocyclic architectures [2]. For organic chemists, the hydrochloride salt (Azonane hydrochloride) is a stable, storable, and easy-to-handle precursor for the free base, which can be liberated under mild basic conditions. This provides a more practical procurement option than purchasing the volatile free base (BP: 189.2°C) , especially for automated library synthesis where precise dispensing of a solid is advantageous.

Scaffold-Hopping for Intellectual Property Generation

In pharmaceutical R&D, a core objective is to secure novel intellectual property. The nine-membered azonane ring represents an underexplored chemical space; it is four orders of magnitude rarer than piperidines in compound databases [3]. Procuring azonane hydrochloride as a starting point for a medicinal chemistry program is a data-driven strategy for 'scaffold-hopping,' significantly increasing the probability of discovering patentable bioactive series with a unique chemotype compared to traditional piperidine-based explorations.

Application
Selection Property
Validation Focus
HBV capsid assembly modulator lead diversification
Conformational space of nine-membered ring
Patent landscape and target-engagement assays
Chemical probe design with controlled lipophilicity
Predicted LogP and salt-form solubility
In vitro ADME property optimization
Macrocyclic library synthesis
Stable hydrochloride salt for solid handling
Free base liberation and ring-closing efficiency
Scaffold-hopping for novel intellectual property
Underexplored nine-membered ring chemical space
Chemical diversity assessment and patentability analysis
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